CID 78065048
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Overview
Description
(Diethoxymethyl)(3-methylbutoxy)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a versatile chemical used in various industrial and research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Diethoxymethyl)(3-methylbutoxy)silane can be synthesized through the hydrosilylation reaction of vinyl ethers with hydrosilanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of (Diethoxymethyl)(3-methylbutoxy)silane involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Diethoxymethyl)(3-methylbutoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the ethoxy or butoxy groups.
Scientific Research Applications
(Diethoxymethyl)(3-methylbutoxy)silane is used in a wide range of scientific research applications:
Biology: The compound is used in the modification of biomolecules and in the development of novel biomaterials.
Mechanism of Action
The mechanism of action of (Diethoxymethyl)(3-methylbutoxy)silane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the compound is highly reactive and can add across multiple bonds, such as carbon-carbon double bonds, in the presence of a catalyst. This reactivity allows the compound to modify surfaces and create new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Diethoxymethylsilane: Similar in structure but lacks the 3-methylbutoxy group.
Dimethoxymethylsilane: Contains methoxy groups instead of ethoxy and butoxy groups.
Triethoxysilane: Contains three ethoxy groups and is used in similar applications.
Uniqueness
(Diethoxymethyl)(3-methylbutoxy)silane is unique due to the presence of both ethoxy and 3-methylbutoxy groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in applications where specific functional group interactions are required.
Properties
Molecular Formula |
C10H22O3Si |
---|---|
Molecular Weight |
218.36 g/mol |
InChI |
InChI=1S/C10H22O3Si/c1-5-11-10(12-6-2)14-13-8-7-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
GAFFSNAWJBJRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]OCCC(C)C |
Origin of Product |
United States |
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